Fragment-Derived PRMT5 Inhibitor Scaffold: Retention of the N-Acetylpiperidine Pharmacophore vs. Deacetylated Analogs
The target compound retains the N-acetylpiperidin-4-ylamino substituent that is essential for PRMT5 binding in the clinical candidate GSK3326595 (IC₅₀ = 6.2 nM for PRMT5) [1]. In contrast, the deacetylated analog 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933731-47-6) lacks this acetyl group, which eliminates a key hydrogen-bond acceptor and increases the basicity of the piperidine nitrogen, thereby altering both target affinity and physicochemical properties [2]. While direct IC₅₀ data for the free carboxylic acid fragment are not publicly available, the amide derivative GSK3326595 demonstrates >4000-fold selectivity over 20 other methyltransferases, an attribute contingent on the intact N-acetylpiperidine moiety [1].
| Evidence Dimension | PRMT5 inhibitory activity (IC₅₀) and selectivity window conferred by N-acetylpiperidine pharmacophore |
|---|---|
| Target Compound Data | Core scaffold of GSK3326595; PRMT5 IC₅₀ of the amide derivative = 6.2 nM with >4000-fold selectivity over 20 methyltransferases |
| Comparator Or Baseline | Deacetylated analog 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933731-47-6); no reported PRMT5 activity |
| Quantified Difference | Presence vs. absence of N-acetyl group; selectivity window >4000-fold for the acetylated series |
| Conditions | PRMT5 biochemical assay (HTRF format) and selectivity panel of 20 methyltransferases as reported in US Patent 9,675,614 B2 |
Why This Matters
Procurement of the exact N-acetylated free acid ensures that subsequent amide coupling yields analogs within the active PRMT5 inhibitor chemotype, whereas use of deacetylated building blocks leads to inactive or off-target compounds.
- [1] Duncan, K. W., et al. (2016). PRMT5 inhibitors and uses thereof. U.S. Patent No. 9,675,614 B2. Washington, DC: U.S. Patent and Trademark Office. Retrieved from https://patents.google.com/patent/US9675614B2/en View Source
- [2] PubChem. (2026). Compound Summary for CID 118917560: 4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/118917560 View Source
